![molecular formula C19H14ClNO3S B416193 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one CAS No. 313267-66-2](/img/structure/B416193.png)

3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

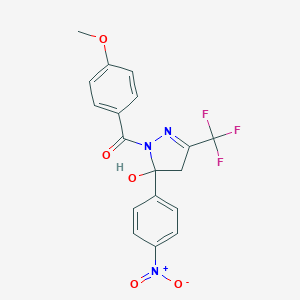

“3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” is a chemical compound . It is a derivative of quinazolinone and quinazoline, which are important heterocycles in medicinal chemistry . These derivatives possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of thiazolidine derivatives, which includes “3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one”, has been discussed in various literature . The synthesis involves multicomponent reactions, click reactions, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

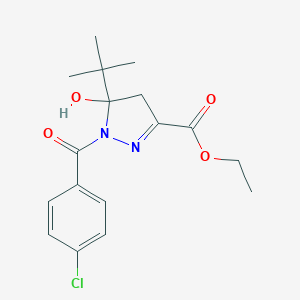

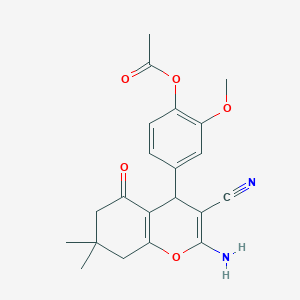

The molecular structure of “3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a chromen-2-one group . The substitution at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” include its melting point, boiling point, and density .Scientific Research Applications

Cancer Research

Compounds similar to 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one have been studied for their potential anti-cancer properties. For instance, chromone derivatives have shown promising activity against colon cancer cell lines .

Drug Synthesis

The compound’s structure suggests it could be used in the synthesis of various biologically active heterocyclic compounds, such as thiophene, thiazole, pyrazole, pyran, and pyridine derivatives incorporating a coumarin moiety .

Click Chemistry

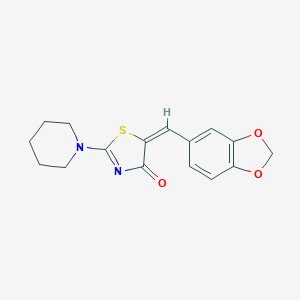

The thiazolidine moiety in the compound indicates that it could participate in click chemistry reactions, which are widely used in medicinal chemistry for drug discovery due to their high specificity and yield under mild conditions .

Mechanism of Action

Target of Action

Similar compounds with a chromen-2-one nucleus are known to have a wide spectrum of biological action, including antiviral, anti-inflammatory, and antitumor activities . They are known to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

Compounds with a similar structure have been shown to interact with their targets, leading to changes at the molecular level . For instance, some chromen-2-one derivatives have been shown to inhibit the growth of cancer cells .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The molecular weight of the compound is 37183736 , which might influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and antitumor activities .

properties

IUPAC Name |

3-[2-(3-chlorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3S/c20-14-6-3-5-13(10-14)18-21(8-9-25-18)17(22)15-11-12-4-1-2-7-16(12)24-19(15)23/h1-7,10-11,18H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWBFZDVJLAUIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzo[1,3]dioxol-5-ylmethylene-2-(2-chloro-4-nitro-phenyl)-4H-oxazol-5-one](/img/structure/B416110.png)

![2-amino-4-{5-ethyl-4-nitro-2-thienyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B416117.png)

![2-Amino-4-(5-ethyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B416118.png)

![(2-Bromo-phenyl)-[4-(2-chloro-4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B416119.png)

![ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B416125.png)

![5-[(5-methyl-2-furyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B416128.png)

![8-Tert-butyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B416131.png)